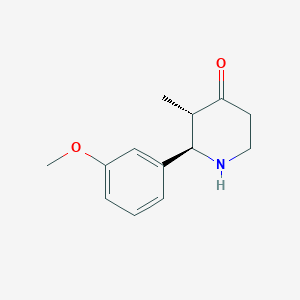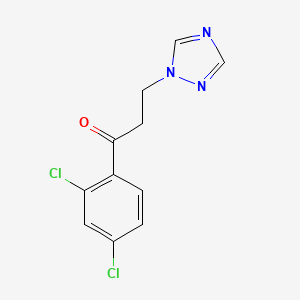
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- can be achieved through several synthetic routes. One common method involves the reductive amination of a suitable precursor with aniline using sodium triacetoxyborohydride and acetic acid. This reaction yields the desired piperidineamine precursor, which can then be acylated using propionyl chloride to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to achieve high yields and purity. The use of efficient catalysts and reaction conditions is crucial to ensure the scalability of the process. The choice of solvents and purification techniques also plays a significant role in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- include other piperidinone derivatives and phenylpiperidines. Examples include:
- 4-Piperidinone, 1-(3-methoxyphenyl)-
- 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24)
Uniqueness
What sets 4-Piperidinone, 2-(3-methoxyphenyl)-3-methyl-, trans- apart from similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
81835-75-8 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(2R,3S)-2-(3-methoxyphenyl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C13H17NO2/c1-9-12(15)6-7-14-13(9)10-4-3-5-11(8-10)16-2/h3-5,8-9,13-14H,6-7H2,1-2H3/t9-,13-/m1/s1 |
Clé InChI |
WIPDHRHKHOIEGQ-NOZJJQNGSA-N |
SMILES isomérique |
C[C@H]1[C@@H](NCCC1=O)C2=CC(=CC=C2)OC |
SMILES canonique |
CC1C(NCCC1=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)



![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)



![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
